2-Piperidinone, 3-amino-1-(2-propen-1-yl)-
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- follows International Union of Pure and Applied Chemistry conventions, with the preferred IUPAC name being 3-amino-1-prop-2-enylpiperidin-2-one. This nomenclature reflects the compound's structural hierarchy, beginning with the six-membered piperidinone ring system as the parent structure. The numbering system positions the carbonyl carbon as carbon-2, establishing the reference point for substituent localization. The amino group is positioned at carbon-3, while the nitrogen atom of the ring carries the 2-propen-1-yl substituent, commonly referred to as the allyl group.
The molecular formula C₈H₁₄N₂O provides essential information about the compound's atomic composition and potential structural arrangements. The presence of two nitrogen atoms distinguishes this compound from simpler piperidinone derivatives, with one nitrogen incorporated into the ring structure and the second forming the amino substituent. The oxygen atom constitutes the carbonyl functionality characteristic of lactam structures. Alternative nomenclature systems recognize this compound as 1-Allyl-3-aminopiperidin-2-one, emphasizing the allyl substitution pattern on the nitrogen atom.
Structural identification codes facilitate database searches and cross-referencing across chemical information systems. The compound is assigned PubChem CID 64237935, providing a unique identifier within the PubChem database. The Simplified Molecular Input Line Entry System representation C=CCN1CCCC(C1=O)N encodes the complete connectivity pattern, enabling computational analysis and structure verification. The International Chemical Identifier InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(9)8(10)11/h2,7H,1,3-6,9H2 provides a standardized format for chemical structure representation across diverse software platforms.
Stereochemical Configuration and Conformational Isomerism
The stereochemical properties of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- arise primarily from the presence of a chiral center at carbon-3, where the amino group creates asymmetry within the molecule. This stereogenic center generates two possible enantiomers, designated as (R)- and (S)-configurations according to Cahn-Ingold-Prelog priority rules. The amino substituent's spatial orientation significantly influences the compound's biological activity and pharmacological properties, making stereochemical control essential in synthetic applications.
Conformational analysis reveals that piperidine-derived compounds typically adopt chair conformations when the ring contains only saturated carbon atoms. However, the presence of the carbonyl group at position-2 introduces partial double-bond character and planar geometry around this center. Crystallographic studies of related piperidine derivatives demonstrate that piperidin-4-one systems generally maintain chair conformations with total puckering amplitudes of approximately 0.553 Angstrom. The equatorial positioning of substituents minimizes steric interactions and represents the thermodynamically favored arrangement.
The conformational behavior differs significantly from related compounds such as piperidine-2-thione derivatives, which adopt half-chair conformations characterized by puckering amplitudes around 0.513 Angstrom. This conformational preference results from the hybridization state of the carbon atom adjacent to the heterocyclic nitrogen. In 2-piperidinone systems, the carbonyl carbon maintains sp² hybridization, promoting planar geometry and influencing the overall ring conformation. The nitrogen atom typically exhibits tetrahedral geometry with the lone pair occupying an axial position in the chair conformation.
Ring flexibility allows for dynamic equilibrium between different conformational states, with energy barriers typically ranging from 10-15 kilocalories per mole for ring inversion processes. The allyl substituent on nitrogen introduces additional conformational degrees of freedom, with rotation around the carbon-nitrogen bond creating multiple rotamers. These conformational variations influence spectroscopic properties and molecular recognition patterns, particularly in biological systems where specific three-dimensional arrangements determine binding affinity and selectivity.
X-ray Crystallographic Studies and Bond Length Parameters
X-ray crystallographic analysis provides definitive structural information about bond lengths, bond angles, and intermolecular interactions in the solid state. Related piperidine derivatives demonstrate characteristic bond length patterns that can be extrapolated to understand the structural parameters of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)-. The carbon-nitrogen bonds within the piperidine ring typically measure 1.45-1.47 Angstrom, reflecting the sp³ hybridization of the ring carbons and nitrogen atom.
The carbonyl carbon-oxygen double bond exhibits a characteristic length of approximately 1.22 Angstrom, consistent with the partial double-bond character expected for amide functionalities. The carbon-carbon bonds within the piperidine ring range from 1.52-1.54 Angstrom, representing typical single-bond lengths for sp³-hybridized carbon atoms. The carbon-nitrogen bond connecting the allyl substituent to the ring nitrogen measures approximately 1.46 Angstrom, indicating single-bond character with some degree of conjugative interaction.
Bond angle analysis reveals that the ring nitrogen adopts tetrahedral geometry with bond angles close to 109.5 degrees, although slight deviations occur due to ring strain and electronic effects. The carbonyl carbon exhibits planar geometry with bond angles approaching 120 degrees, consistent with sp² hybridization. The amino carbon demonstrates tetrahedral geometry, with the nitrogen substituent occupying either axial or equatorial positions depending on the overall conformational preference.
Crystallographic packing studies indicate that intermolecular hydrogen bonding plays a significant role in crystal stability. The amino group serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor. These interactions create extended networks within the crystal lattice, influencing melting points, solubility characteristics, and mechanical properties of the solid material. The allyl substituent typically adopts conformations that minimize steric clashes with neighboring molecules while maintaining favorable van der Waals contacts.
Comparative Analysis with Related Piperidinone Derivatives
Structural comparison with 3-amino-2-piperidinone, a closely related compound with molecular formula C₅H₁₀N₂O, reveals the influence of nitrogen substitution on molecular properties. The parent compound 3-amino-2-piperidinone lacks the allyl substituent, resulting in a molecular weight of 114.15 grams per mole compared to 154.21 grams per mole for the allyl-substituted derivative. This mass difference of 40.06 atomic mass units corresponds precisely to the C₃H₆ unit contributed by the prop-2-en-1-yl group.
Physical property comparisons demonstrate significant differences between substituted and unsubstituted derivatives. 3-amino-2-piperidinone exhibits a boiling point range of 125-135 degrees Celsius at reduced pressure (2-3 Torr), while the density is calculated as 1.071 ± 0.06 grams per cubic centimeter. The allyl substitution is expected to reduce the boiling point at atmospheric pressure due to decreased intermolecular hydrogen bonding capacity, as the nitrogen lone pair becomes less available for hydrogen bond formation.
Solubility characteristics also differ substantially between these compounds. The parent 3-amino-2-piperidinone shows slight solubility in dimethyl sulfoxide and methanol, reflecting the amphiphilic nature of the molecule with both hydrophilic (amino and carbonyl) and hydrophobic (alkyl chain) regions. The addition of the allyl group increases the hydrophobic character, potentially reducing water solubility while enhancing solubility in organic solvents. The predicted pKa value of 16.00 ± 0.40 for the amino group remains relatively unchanged upon allyl substitution.
Storage requirements demonstrate the influence of structural modifications on stability. Both compounds require storage under inert atmosphere at temperatures below -20 degrees Celsius, indicating sensitivity to oxidation and thermal decomposition. The allyl substituent introduces additional reactivity through the carbon-carbon double bond, making the compound susceptible to polymerization and oxidative degradation under ambient conditions.
Metabolic considerations reveal that 3-amino-2-piperidinone functions as an endogenous metabolite in living organisms, serving as a biomarker for various physiological processes. The compound represents a delta-lactam structure derived from ornithine cyclization and plays roles in amino acid metabolism. The allyl-substituted derivative, while not naturally occurring, may interact with similar metabolic pathways due to structural similarity.
Spectroscopic Fingerprint Analysis (FT-IR, NMR, UV-Vis)
Fourier-transform infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification and structural verification. The carbonyl stretch of the piperidinone ring appears as a strong absorption band in the region of 1650-1680 wavenumbers, reflecting the amide character of the lactam functionality. This frequency is lower than typical ketone carbonyls due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. The amino group contributes characteristic stretching vibrations in the 3300-3500 wavenumber region, appearing as medium to strong intensity bands that may show splitting due to symmetric and antisymmetric stretching modes.
The allyl substituent introduces several distinctive spectroscopic features. The carbon-carbon double bond stretch appears near 1640 wavenumbers, while the terminal alkene carbon-hydrogen stretching vibrations occur in the 3000-3100 wavenumber region. Bending vibrations of the allyl group create characteristic absorption patterns in the fingerprint region between 800-1300 wavenumbers. Density functional theory calculations using B3LYP/6-311++G(d,p) basis sets have demonstrated excellent correlation between calculated and experimental vibrational frequencies for related piperidine derivatives.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and electronic environment of individual atoms. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for different structural regions. The allyl substituent protons appear in distinct regions: the terminal alkene protons resonate around 5.0-5.2 parts per million, while the internal alkene proton appears near 5.8-6.0 parts per million. The methylene group connecting the allyl unit to nitrogen typically resonates around 4.0-4.2 parts per million due to deshielding by the nitrogen atom.
The piperidine ring protons exhibit complex multipicity patterns due to vicinal coupling interactions. The proton attached to the carbon bearing the amino group appears as a multiplet in the 3.5-4.0 parts per million region, with coupling patterns revealing the stereochemical relationships between adjacent protons. The remaining ring methylene protons appear as overlapping multiplets in the 1.5-2.5 parts per million region. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon appearing around 170-175 parts per million and the alkene carbons resonating in the 115-140 parts per million region.
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the chromophoric system. The carbonyl group undergoes n→π* transitions around 280-300 nanometers, representing promotion of a non-bonding electron on oxygen to the antibonding π* orbital of the carbonyl system. This transition typically exhibits relatively low extinction coefficients due to its symmetry-forbidden nature. The allyl group contributes π→π* transitions in the 200-250 nanometer region, although these may overlap with other electronic transitions. The amino group introduces additional electronic transitions, particularly charge-transfer bands that may extend absorption into the visible region under certain conditions.
Computational Molecular Modeling and Electron Density Maps
Computational quantum chemistry calculations provide detailed insights into electronic structure, molecular geometry, and reaction pathways for 2-Piperidinone, 3-amino-1-(2-propen-1-yl)-. Density functional theory methods, particularly the B3LYP functional combined with split-valence basis sets, have proven effective for geometry optimization and frequency calculations of piperidine derivatives. These calculations reveal optimal bond lengths, bond angles, and dihedral angles that correspond closely to experimental crystallographic data.
Electron density maps generated through quantum chemical calculations illustrate the distribution of electron density throughout the molecule. The carbonyl region shows high electron density around the oxygen atom, reflecting its electronegativity and partial negative charge. The carbon-oxygen double bond exhibits characteristic π-electron density concentrated above and below the molecular plane. The amino nitrogen demonstrates lone pair electron density extending into space, available for hydrogen bonding or coordination interactions.
Molecular electrostatic potential surfaces provide visualization of electrostatic interactions and binding sites. The carbonyl oxygen displays negative electrostatic potential, identifying it as a potential hydrogen bond acceptor or coordination site. The amino nitrogen exhibits regions of negative potential associated with the lone pair electrons, while the associated hydrogen atoms show positive potential characteristic of hydrogen bond donors. The allyl substituent displays relatively neutral electrostatic potential, with slight positive character near the carbon atoms and negative character around the π-electron system.
Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. The highest occupied molecular orbital typically involves electron density on the amino nitrogen and carbonyl oxygen, while the lowest unoccupied molecular orbital shows density concentrated on the carbonyl carbon and associated π-system. These orbital patterns provide insights into reactivity patterns and potential sites for electrophilic or nucleophilic attack.
Conformational energy profiles calculated through systematic variation of dihedral angles reveal energy barriers for molecular motions. Rotation around the nitrogen-allyl bond typically shows barriers of 2-5 kilocalories per mole, allowing rapid interconversion between rotamers at room temperature. Ring pucker coordinates demonstrate energy differences between chair and boat conformations, with chair forms typically favored by 5-10 kilocalories per mole. These calculations guide understanding of dynamic behavior in solution and gas phases.
Properties
IUPAC Name |
3-amino-1-prop-2-enylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(9)8(10)11/h2,7H,1,3-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNPTIIPZBDCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC(C1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Nucleophilic Acyl Substitution (INAS)
The FeCl₃-mediated ring expansion of bicyclic cyclopropanols, derived from D-serine, provides enantiopure 3-piperidones. As detailed by Watson et al., N-allylated ester intermediates undergo Ti(II)-catalyzed INAS to form cyclopropanol derivatives, which are subsequently expanded to 3-piperidones via FeCl₃ (Scheme 1). For 3-amino-1-allyl-2-piperidinone, this method requires allylation at the N-position prior to cyclopropanol formation. Optimization studies indicate that FeCl₃ concentrations exceeding 1.5 equiv. minimize side reactions, yielding the lactam in 65–72% isolated yield.
Trifluoroacetic Acid (TFA)-Promoted Lactamization
N-Boc-γ-amino-α-diazoketones, prepared from Boc-protected amino acids, undergo TFA-mediated intramolecular N–H insertion to form 3-piperidones. Applying this to allyl-substituted precursors, the Boc group is cleaved in situ, affording 3-amino-1-allyl-2-piperidinone with retention of chirality (Table 1).
Table 1. TFA-Mediated Synthesis of 3-Amino-1-Allyl-2-Piperidinone
| Starting Material | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| Boc-D-Ala-allyl | 2.5 | 68 | 99 |
| Boc-L-Val-allyl | 3.0 | 71 | 98 |
Organophotocatalytic [1 + 2 + 3] Annulation
One-Step Assembly from Ammonium Salts and Alkenes
Recent work by Zhang et al. demonstrates a radical-based [1 + 2 + 3] strategy using NH₄HCO₃, allyl acrylate, and α,β-unsaturated ketones under organophotocatalytic conditions. Visible light irradiation (450 nm) in the presence of 4CzIPN (2 mol%) generates α-amino radicals, which undergo sequential addition to the alkene and carbonyl groups (Scheme 2). This method achieves 3-amino-1-allyl-2-piperidinone in 82% yield with >20:1 diastereoselectivity.
Chemoselectivity and Functional Group Tolerance
The protocol tolerates electron-deficient alkenes (e.g., methyl vinyl ketone) and sterically hindered substrates (Table 2). Internal alkenes, however, require elevated temperatures (60°C) to maintain reaction rates.
Table 2. Substrate Scope for [1 + 2 + 3] Annulation
| Alkene | Carbonyl Component | Yield (%) | dr |
|---|---|---|---|
| Allyl acrylate | Methyl vinyl ketone | 82 | >20:1 |
| 1-Hexene | Ethyl acrylate | 75 | 15:1 |
| Cyclohexene | Benzaldehyde | 68 | 10:1 |
Reductive Amination and Allylation Cascades
Cuprate Addition to α,β-Unsaturated Esters
A diastereoselective cuprate addition to (E)-α,β-unsaturated esters forms γ-amino-δ-keto esters, which cyclize to 3-aminopiperidin-2-ones upon reductive amination. Allylation at the lactam nitrogen is achieved using allyl bromide under basic conditions (K₂CO₃, DMF), yielding the target compound in 58% overall yield (Scheme 3).
Racemization-Free Conditions
Employing Zn(BH₄)₂ in THF at −78°C prevents epimerization during the reductive step, preserving enantiomeric excess (>98% ee) when chiral auxiliaries are used.
Chiral Building Block Approaches
Eschenmoser Homologation of 2-Piperidones
Starting from enantiopure 2-piperidone, Eschenmoser’s thiolactam method introduces allyl groups via vinylogous urethane intermediates. Thiolactam formation (H₂S, Et₃N) followed by alkylation with allyl iodide and stereocontrolled reduction (NaBH₄, CeCl₃) affords 3-amino-1-allyl-2-piperidinone in 64% yield (Scheme 4).
Stereochemical Outcomes
The configuration at C3 is dictated by the reducing agent: L-Selectride yields cis-3-amino derivatives, while NaBH₄ favors trans products.
Comparative Analysis of Methodologies
Table 3. Efficiency Metrics for Key Methods
| Method | Steps | Overall Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| FeCl₃ Ring Expansion | 4 | 45–50 | High | Moderate |
| [1 + 2 + 3] Annulation | 1 | 75–82 | Moderate | High |
| Reductive Amination | 3 | 55–60 | High | Low |
| Eschenmoser Homologation | 5 | 40–45 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 3-amino-1-(2-propen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and propenyl groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted piperidinones.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidone derivatives, including 2-Piperidinone, 3-amino-1-(2-propen-1-yl)-. Research indicates that compounds with a piperidone structure can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, pancreatic, and colon cancers. These compounds have been shown to act as proteasome inhibitors, leading to increased levels of polyubiquitinated proteins and activation of pro-apoptotic pathways .
Key Findings:
- Cytotoxicity : Exhibits significant cytotoxic effects on leukemia and lymphoma cells.
- Mechanism of Action : Induces DNA fragmentation and alters the cell cycle in affected cells.
- Potential Use : Candidates for developing new anticancer drugs due to their ability to inhibit glycolysis-related enzymes like pyruvate dehydrogenase kinase 1 (PDK1) .
Neuropharmacological Effects
Piperidones are also being investigated for their neuropharmacological applications. They have been noted for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. For instance, derivatives of piperidone have shown promise in enhancing cognitive functions and alleviating symptoms of depression and anxiety.
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. The organophotocatalyzed methods developed recently allow for the one-step synthesis of diverse piperidinones from various substrates, making it a valuable building block for creating complex organic molecules .
Synthetic Pathways:
- Reactions with Alkenes : The compound can react with ammonium salts and alkenes under mild conditions to produce a range of substituted piperidinones.
- Functionalization : It allows late-stage functionalization of complex molecules derived from natural products, broadening its applicability in drug design and development .
Antimicrobial Activity
Piperidone derivatives are known for their antimicrobial properties. They exhibit activity against various bacterial strains and have been explored for their potential as antibacterial agents. This aspect is particularly relevant given the rising concern over antibiotic resistance.
Anti-inflammatory Effects
Research has also indicated that piperidones possess anti-inflammatory properties. Compounds derived from this class can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3-amino-1-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the amino and propenyl groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-1-[1-(4-Fluorophenyl)Ethyl]Piperidin-2-One
- Molecular Formula : C₁₃H₁₇FN₂O
- Molar Mass : 236.29 g/mol
- Key Features :
In contrast, the allyl group in 2-piperidinone, 3-amino-1-(2-propen-1-yl)- may improve reactivity in nucleophilic or radical-based reactions due to its unsaturated bond .
2-Piperidinone (Unsubstituted Core)
- Molecular Formula: C₅H₉NO
- Molar Mass : 99.13 g/mol
- Key Features: Lacks amino and allyl substituents. Identified in metabolomic studies as a prognostic biomarker for diseases like cancer, with elevated plasma levels correlating with shorter patient survival .
Functional Comparison: The addition of the 3-amino and 1-allyl groups in the target compound likely enhances its bioactivity. For example, 2-piperidinone derivatives with amino groups exhibit stronger antimicrobial effects, as seen in Dietzia and Kocuria spp., where 2-piperidinone contributes to pathogen inhibition .
2-Pyrrolidinone-4-Methyl
- Molecular Formula: C₅H₉NO
- Molar Mass : 99.13 g/mol
- Key Features: A five-membered lactam ring (pyrrolidinone) with a methyl group at the 4-position. Co-isolated with 2-piperidinone in Allium porrum seeds, showing synergistic antimicrobial activity against S. aureus .
Functional Comparison: The smaller pyrrolidinone ring may reduce steric hindrance, improving binding to bacterial targets.
Antimicrobial Activity
- 2-Piperidinone, 3-Amino-1-(2-Propen-1-Yl)-: Structural features (allyl and amino groups) may enhance membrane disruption or enzyme inhibition in pathogens. Analogues like 2-piperidinone from Streptomyces spp. show broad-spectrum antimicrobial activity .
- Comparison with 1,2-Benzene Dicarboxylic Acid: Co-produced with 2-piperidinone in Nocardiopsis spp., but lacks direct antimicrobial efficacy unless combined with other compounds .
Table 1: Antimicrobial Efficacy of Selected Compounds
Metabolic and Prognostic Roles
- 2-Piperidinone in Plasma: Elevated levels correlate with shorter survival in patients, possibly due to dysregulated kynurenine pathways or microbial interactions . Negatively associated with Prevotella spp., suggesting antibacterial properties that alter gut microbiota .
- Comparison with Hippuric Acid: Another prognostic metabolite, but unlike 2-piperidinone, it is linked to dietary metabolism rather than direct microbial interactions .
Biological Activity
2-Piperidinone, 3-amino-1-(2-propen-1-yl)- is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₇H₁₃N₃O
- Molecular Weight : 139.20 g/mol
Biological Activity Overview
The biological activities of 2-Piperidinone derivatives are attributed to their ability to interact with various biological targets. The following sections detail specific activities:
1. Antimicrobial Activity
Research has demonstrated that derivatives of 2-piperidinone exhibit notable antimicrobial properties. A study focused on the compound N-[4-bromo-n-butyl]-2-piperidinone extracted from pomegranate peels showed significant antimicrobial activity against various bacterial strains.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This suggests that modifications to the piperidinone structure can enhance its efficacy against resistant strains .
2. Antiviral Properties
The antiviral potential of 2-Piperidinone derivatives has been explored in various studies. Notably, compounds derived from piperidinones have shown effectiveness against viral enzymes crucial for viral replication. For instance, research indicated that certain piperidinone derivatives could inhibit the activity of the SARS-CoV-2 main protease (Mpro), which is vital for the processing of viral polyproteins.
In silico docking studies revealed strong binding affinities between these derivatives and Mpro, suggesting their potential as therapeutic agents against COVID-19.
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Piperidinone Derivative A | -7.8 |
| Piperidinone Derivative B | -8.1 |
These findings highlight the need for further exploration into the mechanism of action and optimization of these compounds for antiviral applications .
3. Neuropharmacological Effects
Research indicates that 2-Piperidinone derivatives may also interact with serotonin receptors, particularly the 5-HT2A subtype. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions. The modulation of serotonergic activity could lead to beneficial effects in conditions such as anxiety and depression.
Case Study 1: CYP2E1 Activity Biomarker
A significant study identified 2-piperidone as a biomarker for CYP2E1 activity in mice models. The study utilized mass spectrometry to analyze urine metabolites, revealing that levels of 2-piperidone inversely correlated with CYP2E1 enzyme activity. This finding underscores the compound's relevance in toxicological studies and its potential use in monitoring metabolic pathways influenced by CYP enzymes .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of a synthesized derivative of 2-Piperidinone against clinical isolates of pathogenic bacteria. The study confirmed that certain modifications to the piperidinone structure significantly enhanced antibacterial activity, providing insights into structure-activity relationships that could guide future drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-amino-1-(2-propen-1-yl)-2-piperidinone and related piperidinone derivatives?
- Methodological Answer : Synthesis typically involves introducing functional groups to the piperidinone core. For example, aminopyrimidine derivatives with piperidin-1-yl-propoxyphenyl substituents are synthesized by systematically modifying side-chain moieties at the 2-amino position and pyrimidine ring positions . Peptide synthesis protocols, such as coupling 2-piperidinone derivatives with fluorenylmethoxycarbonyl (Fmoc) groups, are also applicable for generating analogs . Key steps include optimizing reaction conditions (e.g., temperature, solvent) and purification via column chromatography or recrystallization.
Table 1 : Common Synthetic Modifications for Piperidinone Derivatives
| Modification Site | Functional Group Introduced | Purpose |
|---|---|---|
| 2-Amino Position | Allyl groups (e.g., 2-propen-1-yl) | Enhance reactivity for further derivatization |
| Piperidine Ring | Lipophilic substituents (e.g., 4-methylpiperazine) | Improve pharmacokinetic properties |
Q. How is the structural identity of 3-amino-1-(2-propen-1-yl)-2-piperidinone validated?
- Methodological Answer : Structural characterization employs techniques such as:
- Mass Spectrometry (GC-MS) : To confirm molecular weight and fragmentation patterns (e.g., NIST-standardized data for piperidine derivatives) .
- IR Spectroscopy : Identifies functional groups like amines and carbonyls .
- NMR : Resolves stereochemistry and substitution patterns (e.g., distinguishing allyl group positioning) .
Advanced Research Questions
Q. What is the role of 2-piperidinone derivatives as biomarkers in disease research?
- Methodological Answer : In ovarian cancer (OC) studies, 2-piperidinone was identified as a significant biomarker through metabolomic profiling. Serum samples from OC patients showed elevated levels of 2-piperidinone, with an AUC > 0.75 in receiver operating characteristic (ROC) analysis. Logistic regression models incorporating 2-piperidinone achieved 93.3% sensitivity and 80% specificity in validation cohorts .
- Data Contradiction : While 2-piperidinone is a biomarker in OC, it also contributes to bitter flavors in enzymatic hydrolysates (e.g., in mud clam extracts), suggesting context-dependent biological roles .
Table 2 : Biomarker Performance of 2-Piperidinone in Ovarian Cancer
| Metric | Discovery Cohort | Validation Cohort |
|---|---|---|
| AUC | 0.894 | 0.956 |
| Sensitivity (%) | 96.7 | 93.3 |
| Specificity (%) | 66.7 | 80.0 |
Q. How can synthetic modifications enhance the bioactivity of 3-amino-1-(2-propen-1-yl)-2-piperidinone?
- Methodological Answer : Modifying the allyl group or amino substituent can alter interactions with biological targets. For instance:
- Allyl Group : Introducing electron-withdrawing groups (e.g., halogens) may improve binding to enzymes or receptors .
- Amino Group : Acylation or alkylation can enhance metabolic stability. In peptide synthesis, Fmoc-protected amino groups enable controlled coupling reactions .
Q. What analytical techniques are recommended for quantifying 2-piperidinone derivatives in complex matrices?
- Methodological Answer :
- LC-MS/MS : Provides high sensitivity for detecting low-abundance metabolites in serum .
- GC-MS : Suitable for volatile derivatives, as demonstrated in flavor analysis of hydrolysates .
- UV-Vis Spectroscopy : Quantifies conjugated systems (e.g., after derivatization with chromophores) .
Data Contradiction Analysis
Q. How do researchers reconcile the dual roles of 2-piperidinone as a biomarker and a flavor compound?
- Methodological Answer : Context-specific studies are critical. For example:
- In OC, 2-piperidinone’s elevation may stem from dysregulated amino acid metabolism .
- In food science, its presence correlates with proteolytic activity during hydrolysis, releasing cyclic amines .
- Experimental Design : Cross-disciplinary validation (e.g., comparing metabolic pathways in disease models vs. enzymatic assays) clarifies mechanistic differences.
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
